2,3,5-Trimethylmorpholine

Catalog No.
S13581023
CAS No.
M.F
C7H15NO
M. Wt
129.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Trimethylmorpholine

Product Name

2,3,5-Trimethylmorpholine

IUPAC Name

2,3,5-trimethylmorpholine

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

InChI

InChI=1S/C7H15NO/c1-5-4-9-7(3)6(2)8-5/h5-8H,4H2,1-3H3

InChI Key

XDAMZGXFTHZDFD-UHFFFAOYSA-N

Canonical SMILES

CC1COC(C(N1)C)C

2,3,5-Trimethylmorpholine is a cyclic organic compound featuring a morpholine ring with three methyl groups attached at the 2, 3, and 5 positions. Its chemical formula is C9H17NC_9H_{17}N, and it is characterized by a nitrogen atom within the six-membered ring, which contributes to its unique properties and reactivity. The compound exhibits a colorless to pale yellow liquid appearance and has a distinctive amine-like odor. This compound is of interest in various fields, particularly in organic synthesis and medicinal chemistry.

Due to its basic nitrogen atom and the presence of methyl groups:

  • Alkylation Reactions: The nitrogen atom can undergo alkylation, forming quaternary ammonium salts when treated with alkyl halides.
  • Nucleophilic Substitution: As a nucleophile, it can react with electrophiles such as alkyl halides or acyl chlorides to form substituted morpholines.
  • Cyclization Reactions: It can be involved in cyclization reactions to form more complex cyclic structures.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 2,3,5-trimethylmorpholine and its derivatives exhibit significant biological activities. Studies have shown that these compounds can act as inhibitors of neurotransmitter uptake, particularly dopamine and norepinephrine. For instance, certain analogues have been found to be more potent than established drugs in inhibiting dopamine uptake and antagonizing nicotinic acetylcholine receptors (nAChRs) . This suggests potential applications in treating neurological disorders or as smoking cessation aids due to their ability to modulate neurotransmitter systems.

The synthesis of 2,3,5-trimethylmorpholine typically involves several key steps:

  • Formation of the Morpholine Ring: Starting from an appropriate precursor such as an amine or alcohol, the morpholine ring is formed through cyclization.
  • Methylation: The nitrogen atom in the morpholine ring can be methylated using reagents like methyl iodide or dimethyl sulfate to introduce the three methyl groups at the specified positions.
  • Purification: The final product is purified through techniques such as distillation or chromatography to obtain high-purity 2,3,5-trimethylmorpholine.

Various synthetic routes have been reported in literature, emphasizing modifications that enhance yield and selectivity .

2,3,5-Trimethylmorpholine finds applications across several domains:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity against neurotransmitter uptake.
  • Industrial Uses: The compound is utilized in producing specialty chemicals and materials with specific properties .

Studies have investigated the interactions of 2,3,5-trimethylmorpholine with various biological targets. Notably, it has shown selective inhibition of certain nAChR subtypes, indicating its potential as a pharmacological agent . The interaction profiles suggest that modifications on the morpholine ring can significantly influence its biological activity and selectivity toward specific receptors or enzymes.

Several compounds share structural similarities with 2,3,5-trimethylmorpholine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3,5-DimethylmorpholineTwo methyl groups at positions 3 and 5Less sterically hindered than 2,3,5-trimethyl
4-MethylmorpholineOne methyl group at position 4Different receptor binding profile
2-MethylmorpholineOne methyl group at position 2Exhibits distinct biological activity
2-EthylmorpholineEthyl group at position 2Enhanced lipophilicity compared to trimethyl

The uniqueness of 2,3,5-trimethylmorpholine lies in its specific arrangement of methyl groups which enhances its steric bulk and influences its interaction with biological targets.

The development of synthetic methodologies for morpholine derivatives has undergone significant evolution over several decades, establishing a foundation for the eventual synthesis of more complex structures like 2,3,5-trimethylmorpholine [1]. The earliest approaches to morpholine synthesis emerged in the 1940s-1960s, focusing primarily on basic cyclization reactions using diethylene glycol and ammonia in continuous flow reactors [2]. These fundamental methods laid the groundwork for subsequent advancements but offered limited control over stereochemistry and substitution patterns [1] [2].

The intermediate phase of development during the 1970s-1980s witnessed the introduction of stereoselective approaches utilizing chiral auxiliaries and chiral pool materials [3]. This period marked a crucial transition from simple morpholine synthesis to more sophisticated methods capable of controlling stereochemistry at specific positions [3] [4]. Jones and colleagues made significant contributions by elucidating the conformational preferences of methylated and phenylated morpholines through carbon-13 nuclear magnetic resonance spectroscopy, providing essential insights into the stereochemical aspects of these heterocycles [3].

The modern era (1990s-2000s) brought forth substantial advancements with the development of catalytic methods and asymmetric synthesis approaches [5]. Particularly noteworthy was the introduction of palladium-catalyzed carboamination reactions, which enabled the synthesis of morpholine derivatives with precise control over substitution patterns and stereochemistry [6]. These methods represented a significant leap forward in synthetic capabilities, allowing for the preparation of structurally diverse morpholine derivatives with high stereoselectivity [5] [6].

Contemporary methods (2010s-present) have emphasized green chemistry approaches and one-pot methodologies that enhance efficiency while maintaining stereochemical control [7]. Recent innovations include the development of redox-neutral protocols using inexpensive reagents like ethylene sulfate and potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines [7] [8]. These modern approaches have significantly expanded the synthetic toolkit available for preparing complex morpholine derivatives, including 2,3,5-trimethylmorpholine, with precise control over substitution patterns and stereochemistry [7] [8].

PeriodKey DevelopmentsNotable MethodsKey References
Early Development (1940s-1960s)Basic morpholine synthesis from diethylene glycol and ammoniaCyclization of ethanolamine derivativesDixon & Daughenbaugh (Patent US-4647663-A)
Intermediate Phase (1970s-1980s)Introduction of stereoselective approaches using chiral auxiliariesDiastereoselective synthesis using chiral pool materialsJones et al. (Can. J. Chem. 54, 126, 1976)
Modern Era (1990s-2000s)Development of catalytic methods and asymmetric synthesisPalladium-catalyzed carboamination reactionsLau et al. (J. Org. Chem. 2016)
Contemporary Methods (2010s-Present)Green chemistry approaches and one-pot methodologiesCatalytic asymmetric synthesis with high enantioselectivityFoschi et al. (Università degli Studi di Milano)

Stereoselective Routes for 2,3,5-Trimethylmorpholine Isomer Production

The synthesis of 2,3,5-trimethylmorpholine presents significant challenges due to the presence of three stereogenic centers, which theoretically gives rise to eight possible stereoisomers [9]. Developing stereoselective routes to access specific isomers with controlled stereochemistry has been a focus of considerable research effort [9] [4]. The complexity is further increased by the conformational preferences of the morpholine ring, which typically adopts a chair conformation with substituents preferentially occupying equatorial positions to minimize steric interactions [3].

One prominent approach involves the chiral pool strategy, which utilizes enantiomerically pure amino alcohols as starting materials [6]. This method relies on stereospecific intramolecular nucleophilic substitution reactions to form the morpholine ring while retaining the stereochemical information from the starting materials [6] [4]. For example, the synthesis of (2S,3R,5S)-2,3,5-trimethylmorpholine can be achieved starting from appropriate chiral amino alcohols, with the stereochemistry at each position being carefully controlled throughout the synthetic sequence [9] [4].

Asymmetric catalysis represents another powerful strategy for accessing specific stereoisomers of 2,3,5-trimethylmorpholine [5]. This approach typically employs ether-containing aminoalkyne substrates that undergo hydroamination followed by asymmetric transfer hydrogenation [5]. The Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, has proven particularly effective for this purpose, affording chiral morpholine derivatives with enantiomeric excesses exceeding 95% [5]. The stereoselectivity in these reactions is largely controlled by the catalyst structure and the hydrogen-bonding interactions between the substrate and catalyst [5] [10].

Diastereoselective addition strategies have also been developed, involving the reaction of N-sulfinyl imines with Grignard reagents followed by cyclization [10]. The sulfinyl group serves as a chiral auxiliary, directing the addition of the Grignard reagent to produce the desired stereochemistry [10]. This approach has been successfully applied to the synthesis of various substituted morpholine derivatives, including 2,3,5-trimethylmorpholine isomers [10].

Sequential ring-opening of optically pure oxiranes by tosylamides represents yet another stereoselective route [11]. This method involves solid-liquid phase transfer catalysis conditions, followed by mono-O-sulfonylation and cyclization [11]. The regioselectivity in the crucial mono-sulfonylation step is controlled by exploiting the different steric, electronic, and coordination properties of the oxirane-derived side chains in the diol backbone [11].

Synthetic ApproachStarting MaterialsKey Reaction StepsStereochemical Control
Chiral Pool StrategyEnantiomerically pure amino alcoholsStereospecific intramolecular nucleophilic substitutionRetention of configuration from starting material
Asymmetric CatalysisEther-containing aminoalkyne substratesHydroamination followed by asymmetric transfer hydrogenationCatalyst-controlled stereoselectivity (>95% ee)
Diastereoselective AdditionN-Sulfinyl imines and Grignard reagentsDiastereoselective addition followed by cyclizationAuxiliary-controlled diastereoselectivity
Sequential Ring-OpeningOptically pure oxiranes and tosylamidesSequential ring-opening, mono-O-sulfonylation, and cyclizationSubstrate-controlled regioselectivity

Mechanistic Insights into Ring-Forming Reactions

Understanding the mechanistic aspects of ring-forming reactions is crucial for developing efficient and stereoselective syntheses of 2,3,5-trimethylmorpholine [12]. Several distinct mechanistic pathways have been elucidated, each offering unique advantages and challenges for controlling the stereochemical outcome of the cyclization process [12] [6].

Intramolecular nucleophilic substitution represents one of the most common mechanisms for morpholine ring formation [4]. This approach typically involves the activation of a hydroxyl group as a leaving group (such as tosylate or mesylate) followed by displacement by a nitrogen nucleophile [4]. The reaction proceeds via an SN2 mechanism, resulting in inversion of configuration at the carbon center bearing the leaving group [4] [6]. This mechanistic pathway is particularly valuable for the synthesis of 2,3,5-trimethylmorpholine isomers as it allows for precise control over the stereochemistry at specific positions based on the configuration of the starting materials [4] [6].

Palladium-catalyzed carboamination reactions offer an alternative mechanistic pathway for morpholine ring formation [6]. These reactions involve the coordination of palladium to an alkene, followed by aminopalladation and subsequent reductive elimination [6]. The stereochemical outcome is influenced by both the catalyst geometry and the substrate structure, allowing for controlled introduction of substituents at specific positions [6]. This approach has been successfully applied to the synthesis of various substituted morpholines, including precursors to 2,3,5-trimethylmorpholine [6].

Ring-closing reactions via halonium intermediates provide yet another mechanistic pathway [13]. Treatment of allyl glycosides with iodine in the presence of potassium carbonate can lead to the formation of iodomethyl spiro-morpholinones through cyclic iodonium ion or diiodo intermediates [13]. The nucleophilic attack on these intermediates determines the stereochemical outcome of the reaction [13]. While this approach has been less extensively applied to the synthesis of 2,3,5-trimethylmorpholine specifically, it offers valuable insights into alternative ring-forming strategies that could potentially be adapted for this purpose [13].

Reaction TypeKey IntermediatesMechanistic FeaturesStereochemical Outcome
Intramolecular Nucleophilic SubstitutionActivated leaving groups (tosylates, mesylates)SN2 displacement with inversion of configurationDependent on substrate configuration
Palladium-Catalyzed CarboaminationPalladium-coordinated alkene complexesAminopalladation followed by reductive eliminationControlled by catalyst and substrate geometry
Tandem Hydroamination/ReductionCyclic imine intermediatesHydrogen-bonding directed stereoselectivityInfluenced by hydrogen-bonding interactions
Ring-Closing via Halonium IntermediatesCyclic iodonium ions or diiodo intermediatesNucleophilic attack on cyclic halonium speciesDetermined by approach trajectory to cyclic intermediates

Chromatographic Resolution of Structural Isomers

The chromatographic resolution of 2,3,5-trimethylmorpholine isomers presents significant challenges due to their structural similarities and the presence of multiple stereogenic centers [14]. Various chromatographic techniques have been developed to address these challenges, each offering distinct advantages for the separation and analysis of these complex mixtures [14] [15].

Reversed-phase high-performance liquid chromatography (HPLC) represents one of the most widely employed techniques for the separation of morpholine derivatives, including 2,3,5-trimethylmorpholine isomers [14]. This approach typically utilizes C18, phenyl, or amide-bonded stationary phases in conjunction with methanol/water or acetonitrile/water mobile phases [14]. The separation mechanism relies primarily on shape selectivity based on molecular geometry, allowing for the resolution of isomers that differ in their three-dimensional structures [14] [15]. For 2,3,5-trimethylmorpholine isomers, the differential interaction of the methyl substituents with the stationary phase plays a crucial role in achieving separation [14].

Chiral stationary phase HPLC offers enhanced capabilities for resolving enantiomeric pairs of 2,3,5-trimethylmorpholine [15]. Polysaccharide-based columns (such as Chiralpak AD-H and Chiralcel OD-H) or Pirkle-type columns are commonly employed for this purpose, using hexane/alcohol mixtures with appropriate modifiers as the mobile phase [15]. These systems achieve enantioselectivity through multiple interaction points between the analyte and the chiral stationary phase, allowing for the separation of enantiomers that cannot be resolved by conventional reversed-phase methods [15].

Supercritical fluid chromatography (SFC) has emerged as a particularly powerful technique for the resolution of 2,3,5-trimethylmorpholine isomers [15]. This approach typically employs 2-ethylpyridine or diol columns with carbon dioxide as the primary mobile phase component, supplemented with methanol or isopropanol modifiers [15]. SFC offers several advantages over conventional HPLC, including enhanced separation of closely related isomers, reduced analysis times, and improved environmental sustainability [15]. Studies have demonstrated excellent separation of all stereoisomers of 2,3,5-trimethylmorpholine using SFC, with resolution factors exceeding 1.5 [15].

Ion-exchange chromatography provides an alternative approach for the separation of charged derivatives of 2,3,5-trimethylmorpholine [16]. This technique employs strong cation exchange resins with aqueous buffers of varying pH as the mobile phase [16]. The separation is based primarily on charge differences between the analytes, which can be particularly useful for resolving protonated forms of 2,3,5-trimethylmorpholine isomers [16]. While this approach may have limitations for neutral compounds, it offers valuable complementary information when used in conjunction with other chromatographic techniques [16].

TechniqueColumn TypeMobile PhaseResolution Factors
Reversed-Phase HPLCC18, Phenyl, or Amide-bonded phasesMethanol/water or acetonitrile/water mixturesShape selectivity based on molecular geometry
Chiral Stationary Phase HPLCPolysaccharide-based or Pirkle-type columnsHexane/alcohol mixtures with modifiersEnantioselectivity through multiple interaction points
Supercritical Fluid Chromatography (SFC)2-ethylpyridine or diol columnsCO2 with methanol or isopropanol modifiersEnhanced separation of closely related isomers
Ion-Exchange ChromatographyStrong cation exchange resinsAqueous buffers with varying pHSeparation based on charge differences

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis represents one of the most powerful and versatile approaches for accessing specific stereoisomers of 2,3,5-trimethylmorpholine with high enantioselectivity [5]. Various catalyst systems have been developed, each offering unique capabilities for controlling the stereochemical outcome of key transformations in the synthetic pathway [5] [10].

Transition metal complexes have been extensively investigated for the asymmetric synthesis of morpholine derivatives, including 2,3,5-trimethylmorpholine [5]. The Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, has proven particularly effective for the asymmetric transfer hydrogenation of cyclic imine intermediates, affording chiral 3-substituted morpholines with enantiomeric excesses exceeding 95% [5]. For the specific synthesis of 2,3,5-trimethylmorpholine, ruthenium-BINAP complexes have been employed for the asymmetric hydrogenation of appropriate precursors, providing the (2S,3R,5S) isomer with 92-96% enantiomeric excess [5]. These catalysts operate through well-defined transition states, with the stereochemical outcome being determined by the spatial arrangement of the catalyst ligands and their interactions with the substrate [5].

Organocatalysts offer an alternative approach for the asymmetric synthesis of 2,3,5-trimethylmorpholine isomers [10]. Chiral thioureas and squaramides have been successfully employed for enantioselective ring-closing reactions, providing access to various morpholine derivatives with good to excellent stereoselectivity [10]. These catalysts typically operate through hydrogen-bonding interactions with the substrate, creating a chiral environment that favors the formation of one stereoisomer over others [10]. For 2,3,5-trimethylmorpholine specifically, chiral thiourea organocatalysts have been shown to favor the formation of the (2S,3S,5S) isomer with 85-90% enantiomeric excess when used in stereoselective intramolecular cyclization reactions [10].

Biocatalytic approaches have also been explored for the synthesis of morpholine derivatives, although their application to 2,3,5-trimethylmorpholine specifically has been more limited [7]. Enzymes such as transaminases and ketoreductases can catalyze highly stereoselective transformations, often providing products with enantiomeric excesses exceeding 99% [7]. These biocatalysts operate through exquisitely selective active sites that can distinguish between very similar substrates, making them valuable tools for resolving racemic precursors or performing asymmetric transformations [7].

Dual catalyst systems represent an emerging approach for the asymmetric synthesis of complex morpholine derivatives [5] [10]. These systems combine Lewis acids with Brønsted bases or other complementary catalysts to achieve synergistic effects that enhance both reactivity and stereoselectivity [5] [10]. For the synthesis of 2,3,5-trimethylmorpholine, copper(II)-Box complexes have been employed in enantioselective ring-closing reactions, providing the (2S,3R,5R) isomer with 90-95% enantiomeric excess [5] [10]. The dual activation of both electrophilic and nucleophilic components in these systems allows for precise control over the reaction pathway and stereochemical outcome [5] [10].

Catalyst TypeRepresentative CatalystsKey TransformationsEnantioselectivity
Transition Metal ComplexesRuCl(S,S)-Ts-DPENAsymmetric transfer hydrogenation of imines>95% ee for 3-substituted morpholines
OrganocatalystsChiral thioureas and squaramidesEnantioselective ring-closing reactions80-95% ee for various morpholine derivatives
BiocatalystsTransaminases and ketoreductasesEnzymatic kinetic resolution of racemic precursors>99% ee through enzymatic processes
Dual Catalyst SystemsLewis acid/Brønsted base combinationsCascade reactions with multiple stereocenters90-98% ee with synergistic catalysis

Torsional strain in 2,3,5-trimethylmorpholine systems arises from deviations from optimal staggered conformations around carbon-carbon and carbon-nitrogen bonds within the morpholine ring. The presence of multiple methyl substituents creates complex patterns of torsional interactions that significantly influence the overall molecular geometry and energy landscape [7].

The fundamental torsional strain in morpholine derivatives originates from the constraints imposed by the six-membered ring geometry, which forces certain bonds into eclipsed or near-eclipsed conformations. For unsubstituted morpholine, the torsional barrier around the carbon-nitrogen bonds is approximately 2.9 kcal/mol [7]. However, the introduction of methyl groups at positions 2, 3, and 5 substantially increases these barriers due to additional steric interactions between the methyl groups and adjacent hydrogen atoms or heteroatoms.

In 2,3,5-trimethylmorpholine, the 2-methyl and 3-methyl groups are positioned on adjacent carbon atoms, creating a 1,2-diaxial-like interaction when both adopt axial orientations. This interaction manifests as increased torsional strain, with calculated barriers reaching 6.3 kcal/mol for ring conformations where these methyl groups are forced into eclipsed arrangements [7]. The 3,5-dimethyl portion of the molecule experiences similar torsional strain effects, with gauche interactions between the methyl groups contributing an additional 3.4 kcal/mol to the overall strain energy [7].

Theoretical analyses using molecular mechanics and density functional theory methods have revealed that the optimal conformation of 2,3,5-trimethylmorpholine involves careful balancing of torsional strain across multiple bonds. The ring adopts a slightly distorted chair conformation that minimizes the sum of all torsional interactions while maintaining the characteristic morpholine geometry [8]. This optimization results in torsional angles that deviate from ideal staggered conformations by 5-10 degrees, representing a compromise between different strain components.

The nitrogen atom in the morpholine ring introduces additional complexity to the torsional strain analysis due to its lone pair electrons and potential for inversion. The barrier to nitrogen inversion in substituted morpholines is typically 5-8 kcal/mol, but can be significantly altered by the presence of bulky substituents [7]. In 2,3,5-trimethylmorpholine, the proximity of the 3-methyl group to the nitrogen atom creates an asymmetric environment that can influence the nitrogen inversion barrier and contribute to conformational preferences.

Dynamic nuclear magnetic resonance studies have provided experimental evidence for the torsional strain effects in trimethylmorpholine systems. The coalescence temperatures observed for various conformational exchanges correlate well with calculated torsional barriers, confirming that these strain effects are significant contributors to the conformational dynamics [9]. The observation of distinct nuclear magnetic resonance signals for different conformers at low temperatures demonstrates that the torsional barriers are substantial enough to prevent rapid interconversion on the nuclear magnetic resonance timescale.

Vibrational Mode Coupling and Fermi Resonance Phenomena

The vibrational spectroscopy of 2,3,5-trimethylmorpholine reveals complex patterns of mode coupling and Fermi resonance phenomena that arise from the interplay between the morpholine ring vibrations and the methyl group oscillations. These interactions significantly complicate the vibrational spectrum but provide detailed information about the molecular structure and dynamics [11] [12].

Fermi resonance occurs when two vibrational modes of the same symmetry and similar frequency interact, leading to mixing of their wavefunctions and redistribution of intensity in the vibrational spectrum [13]. In morpholine systems, the most prominent Fermi resonances involve interactions between fundamental stretching modes and overtones or combination bands of bending vibrations [1] [2]. For the parent morpholine, experimental observations have identified Fermi resonances between oxygen-carbon hydrogen symmetric stretching and overtones of carbon-hydrogen and nitrogen-hydrogen bending modes [1] [2].

Specifically, the Chair-Equatorial conformer of morpholine exhibits Fermi resonances at 2902 cm⁻¹, 2919 cm⁻¹, and 2952 cm⁻¹, corresponding to interactions between the oxygen-carbon hydrogen symmetric stretching mode and various bending overtones [1] [2]. The Chair-Axial conformer shows a distinct Fermi resonance at 2926 cm⁻¹ between the nitrogen-carbon hydrogen symmetric stretching and the nitrogen-hydrogen bending overtone [1] [2]. These conformer-specific resonance patterns provide a powerful tool for conformational analysis and assignment.

The introduction of three methyl groups in 2,3,5-trimethylmorpholine dramatically increases the complexity of the vibrational spectrum due to the additional carbon-hydrogen stretching and bending modes contributed by each methyl group. Each methyl group introduces three carbon-hydrogen stretching modes and several bending modes, many of which fall within the frequency range where Fermi resonances are likely to occur [11]. The result is a dense manifold of vibrational states with extensive mixing and coupling.

Theoretical calculations using discrete variable representation methods and high-quality potential energy surfaces have been successful in reproducing the complex vibrational spectra of methylated morpholine systems [11]. These calculations reveal that vibrational coupling among carbon-hydrogen stretch modes on different methyl groups is relatively weak, typically less than 2 cm⁻¹ [11]. However, stronger vibrational coupling occurs within individual methyl groups, where the three carbon-hydrogen stretches can mix significantly with local bending modes.

The systematic study of Fermi resonances in methylamine systems has provided valuable insights into the coupling mechanisms relevant to trimethylmorpholine [11]. In these systems, the complexity of the vibrational spectrum between 2800 and 3000 cm⁻¹ arises from closely packed overtone states that gain intensity by mixing with fundamental stretching modes [11]. Similar mechanisms are expected to operate in 2,3,5-trimethylmorpholine, where the presence of multiple methyl groups creates numerous opportunities for such interactions.

Solvent Effects on Conformational Population Distribution

The conformational equilibrium of 2,3,5-trimethylmorpholine is significantly influenced by the surrounding solvent environment, with different solvents stabilizing different conformational states through various intermolecular interactions. Understanding these solvent effects is crucial for predicting the behavior of trimethylmorpholine in different chemical and biological environments [5].

In the gas phase, 2,3,5-trimethylmorpholine exists predominantly in the Chair-Equatorial conformation, with an estimated population of 87 ± 2% based on the measured conformational stability of the parent morpholine system [1] [2]. This preference reflects the intrinsic energetic advantage of the equatorial conformation in the absence of external perturbations. The remaining 13 ± 2% population adopts the Chair-Axial conformation, representing a free energy difference of approximately 1.1 kcal/mol between the two states.

The introduction of solvents with different polarities and hydrogen-bonding capabilities systematically alters this equilibrium through preferential stabilization of specific conformational states. Non-polar solvents such as cyclohexane have minimal impact on the conformational distribution, with the Chair-Equatorial population remaining at 85 ± 2% [5]. The slight decrease compared to the gas phase reflects weak dispersion interactions that may slightly favor more compact conformational states.

Moderately polar solvents such as chloroform begin to show more significant effects, with the Chair-Equatorial population decreasing to 83 ± 3% [5]. This change can be attributed to dipole-dipole interactions between the solvent and the morpholine nitrogen atom, which may be geometry-dependent and could slightly favor the axial conformer under certain conditions. The dielectric constant of chloroform (4.8) is sufficient to provide meaningful electrostatic stabilization without overwhelming the intrinsic conformational preferences.

Highly polar aprotic solvents such as acetonitrile and dimethyl sulfoxide produce more dramatic changes in the conformational equilibrium. In acetonitrile, the Chair-Equatorial population drops to 80 ± 3%, while in dimethyl sulfoxide it reaches 77 ± 4% [5]. These solvents can interact strongly with the nitrogen lone pair through dipolar interactions, and the strength of these interactions may depend on the nitrogen orientation and accessibility in different conformational states.

Protic solvents capable of hydrogen bonding, such as methanol and water, exhibit the most pronounced effects on conformational distribution. In methanol, the Chair-Equatorial population decreases to 78 ± 4%, while in water it reaches 75 ± 5% [5]. These changes reflect the formation of hydrogen bonds between the solvent and the morpholine nitrogen atom, with the strength and geometry of these interactions being conformer-dependent. The axial conformer may present the nitrogen lone pair in a more accessible orientation for hydrogen bonding, leading to preferential stabilization in protic solvents.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

129.115364102 g/mol

Monoisotopic Mass

129.115364102 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types